

4-(Thiophen-2-yl)benzoic acid molecular structure and bonding

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Thiophen-2-yl)benzoic acid

Cat. No.: B1299055

[Get Quote](#)

An In-depth Technical Guide on the Molecular Structure and Bonding of **4-(Thiophen-2-yl)benzoic Acid**

Introduction

4-(Thiophen-2-yl)benzoic acid, with the chemical formula $C_{11}H_8O_2S$, is a bifunctional organic compound that incorporates both a thiophene and a benzoic acid moiety.^{[1][2]} This molecular scaffold is of significant interest to researchers in medicinal chemistry and materials science. Its structural rigidity, potential for hydrogen bonding, and the electronic properties endowed by the sulfur-containing heterocycle make it a valuable building block for the synthesis of novel pharmaceutical agents and functional organic materials.^{[3][4]} This guide provides a detailed examination of its molecular structure, bonding characteristics, and the experimental protocols used for its characterization.

Molecular Structure and Bonding

The structure of **4-(Thiophen-2-yl)benzoic acid** consists of a benzoic acid ring system where the hydrogen atom at the para-position (position 4) is substituted with a thiophene ring linked at its 2-position.

- Planarity and Conformation: The molecule is composed of two aromatic rings, thiophene and benzene, connected by a single carbon-carbon bond. While both rings are individually planar, free rotation can occur around the interconnecting C-C bond. The overall

conformation of the molecule is determined by the dihedral angle between the planes of the two rings. This angle results from a balance between two opposing factors:

- Electronic Effects: Conjugation between the π -electron systems of the two rings favors a planar conformation to maximize orbital overlap.
- Steric Effects: Repulsion between the ortho-hydrogens on the benzene ring and the hydrogen at the 3-position of the thiophene ring introduces steric strain, which favors a twisted, non-planar conformation.

While specific crystallographic data for this molecule is not readily available, studies on structurally similar compounds, such as 4-(2-Thienylmethyleneamino)benzoic acid, show a significant dihedral angle of 41.91° between the benzene and thiophene rings.^[5] This suggests that **4-(Thiophen-2-yl)benzoic acid** likely adopts a non-planar conformation in the solid state.

- Bonding Characteristics:

- Thiophene Ring: This five-membered aromatic heterocycle contains four carbon atoms and one sulfur atom. The bonding involves delocalized π -electrons across the ring, which imparts aromatic stability. The C-S bond is a key feature, influencing the ring's electronic properties.
- Benzene Ring: A stable six-membered aromatic carbocycle with a delocalized π -system.
- Carboxylic Acid Group: This functional group (-COOH) is attached to the benzene ring. It is characterized by a carbon-oxygen double bond (C=O) and a carbon-oxygen single bond (C-OH). The acidic proton of the hydroxyl group allows the molecule to participate in hydrogen bonding, often leading to the formation of hydrogen-bonded dimers in the solid state, a common feature for carboxylic acids.^{[6][7]}

Data Presentation

Quantitative data for **4-(Thiophen-2-yl)benzoic acid** is summarized in the following tables.

Table 1: General and Physicochemical Properties

Property	Value	Reference
Molecular Formula	C₁₁H₈O₂S	[2]
Molecular Weight	204.25 g/mol	
CAS Number	29886-62-2	
Appearance	Solid	
Melting Point	238-243 °C	
SMILES	<chem>C1=CSC(=C1)C2=CC=C(C=C2)C(=O)O</chem>	[1]

| InChIKey | CVDUBQJEQNRCIZ-UHFFFAOYSA-N |[\[2\]](#) |

Table 2: Spectroscopic Data

Technique	Data	Reference
¹ H NMR	(400 MHz, DMSO-d₆) δ 13.11 (s, 1H, -COOH), 8.63 (s, 1H), 8.12 (d, J = 8.0 Hz, 1H), 8.05 – 7.97 (m, 3H), 7.70 – 7.55 (m, 2H)	[8]
¹³ C NMR	(101 MHz, DMSO-d₆) δ 172.67, 140.15, 137.36, 135.82, 134.50, 133.54, 133.39, 133.28, 132.87, 132.02, 130.38	[8]
IR (Infrared)	Characteristic absorptions expected: ~3300-2500 cm ⁻¹ (O-H stretch, broad, carboxylic acid), ~1700-1680 cm ⁻¹ (C=O stretch, carboxylic acid), ~1600-1450 cm ⁻¹ (C=C aromatic stretch)	[6] [7]

| Mass Spectrometry | Monoisotopic Mass: 204.0245 Da. Predicted $[M+H]^+$ m/z: 205.03178 | [1]

|

Experimental Protocols

Synthesis

The synthesis of **4-(Thiophen-2-yl)benzoic acid** typically involves a cross-coupling reaction, such as a Suzuki-Miyaura coupling. This method is highly efficient for forming carbon-carbon bonds between aromatic rings.[3]

Protocol: Suzuki-Miyaura Coupling

- Reactants: 4-Carboxyphenylboronic acid and 2-bromothiophene are used as the coupling partners.
- Catalyst: A palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) $[Pd(PPh_3)_4]$, is employed.
- Base and Solvent: A base, typically an aqueous solution of sodium carbonate (Na_2CO_3) or potassium carbonate (K_2CO_3), is required. The reaction is run in a solvent mixture, such as toluene/ethanol/water or dioxane/water.
- Procedure: a. To a reaction flask purged with an inert gas (e.g., argon or nitrogen), add 4-carboxyphenylboronic acid, 2-bromothiophene, the palladium catalyst, and the solvent system. b. Add the aqueous base solution to the mixture. c. Heat the reaction mixture under reflux (typically 80-100 °C) with stirring for several hours (e.g., 12-24 hours). d. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Acidify the aqueous layer with an acid like HCl to precipitate the product. c. Filter the resulting solid, wash it with water, and then with a non-polar solvent like hexane to remove impurities. d. Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure **4-(Thiophen-2-yl)benzoic acid**.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

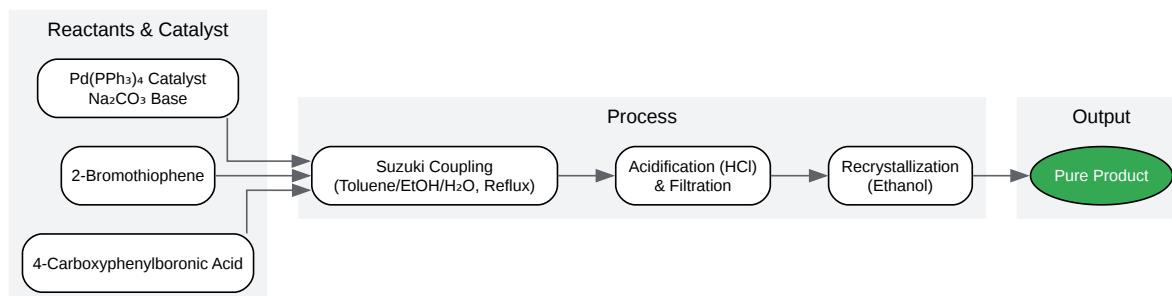
- Objective: To confirm the chemical structure by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
- Methodology:
 - Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
 - Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz).
 - Process the data to identify chemical shifts (δ), coupling constants (J), and integration values, which are then correlated to the molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Objective: To identify the key functional groups present in the molecule.
- Methodology:
 - Prepare a sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet. Alternatively, a thin film or a solution can be used.
 - Record the IR spectrum over the range of 4000-400 cm⁻¹.
 - Analyze the spectrum for characteristic absorption bands corresponding to the O-H and C=O groups of the carboxylic acid and the C=C bonds of the aromatic rings.[9]

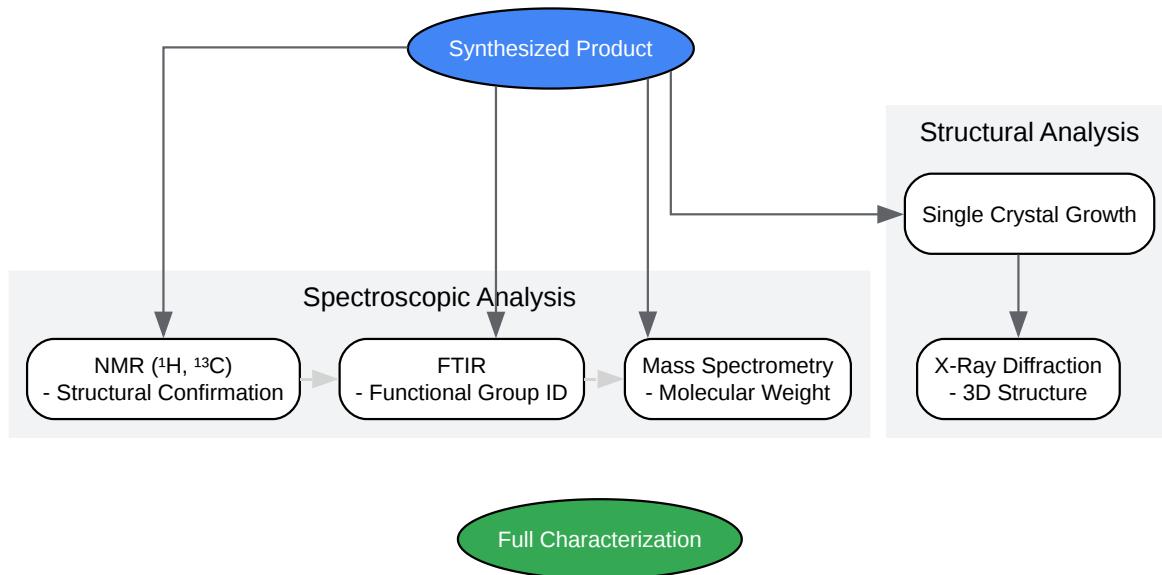
Mass Spectrometry (MS)

- Objective: To determine the molecular weight and confirm the elemental composition.
- Methodology:
 - Introduce a small amount of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.
 - Acquire the mass spectrum in positive or negative ion mode.


- Identify the molecular ion peak ($[M+H]^+$ or $[M-H]^-$) and compare its mass-to-charge ratio (m/z) with the calculated molecular weight. High-resolution mass spectrometry (HRMS) can be used to confirm the exact molecular formula.

X-Ray Crystallography

- Objective: To determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and the dihedral angle between the rings.[\[10\]](#)[\[11\]](#)
- Methodology:
 - Grow single crystals of the compound, which is often the most challenging step. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion.
 - Mount a suitable crystal on a goniometer.
 - Collect X-ray diffraction data at a controlled temperature (often 100 K) using a diffractometer, frequently at a synchrotron source for high resolution.[\[12\]](#)
 - Process the diffraction data and solve the crystal structure using specialized software to generate a three-dimensional model of the molecule.


Visualizations

Caption: Molecular structure of **4-(Thiophen-2-yl)benzoic acid**.

[Click to download full resolution via product page](#)

Caption: General workflow for Suzuki-Miyaura coupling synthesis.

[Click to download full resolution via product page](#)

Caption: Workflow for the analytical characterization of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 4-(thiophen-2-yl)benzoic acid (C₁₁H₈O₂S) [pubchemlite.lcsb.uni.lu]
- 2. 4-(Thiophen-2-yl)benzoic acid | C₁₁H₈O₂S | CID 736498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 4-[(Thiophen-2-ylformamido)methyl]benzoic acid (EVT-2989116) | 392716-12-0 [evitachem.com]

- 4. CAS 46496-80-4: 2-(thiophen-2-ylcarbonyl)benzoic acid [cymitquimica.com]
- 5. 4-(2-Thienylmethyleneamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. znaturforsch.com [znaturforsch.com]
- 10. hitgen.com [hitgen.com]
- 11. researchgate.net [researchgate.net]
- 12. X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-(Thiophen-2-yl)benzoic acid molecular structure and bonding]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1299055#4-thiophen-2-yl-benzoic-acid-molecular-structure-and-bonding\]](https://www.benchchem.com/product/b1299055#4-thiophen-2-yl-benzoic-acid-molecular-structure-and-bonding)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com